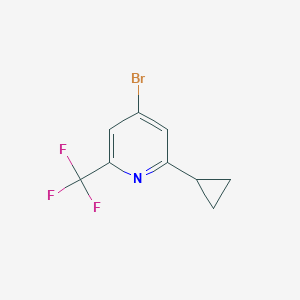
N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound with the molecular formula C₁₄H₁₃F₂N₃. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) bonded to a phenyl ring. This compound is known for its vibrant color and is often used in dye and pigment industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves the diazotization of 3,4-difluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:
Diazotization: 3,4-difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Automated Control Systems: For precise temperature and pH control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Can be reduced to form amines.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Produces halogenated or sulfonated derivatives.
科学研究应用
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
作用机制
The mechanism of action of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo:
Electrophilic Attack: The diazenyl group can participate in electrophilic reactions, leading to the formation of new bonds.
Electron Donation: The dimethylamino group donates electrons, stabilizing reaction intermediates and facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- 4-(2,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(3,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,3-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
Uniqueness
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s color, stability, and interaction with other molecules, making it distinct from its isomers .
属性
CAS 编号 |
351-65-5 |
|---|---|
分子式 |
C14H13F2N3 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
4-[(3,4-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-3-10(4-7-12)17-18-11-5-8-13(15)14(16)9-11/h3-9H,1-2H3 |
InChI 键 |
KNSMUCVNITYESQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
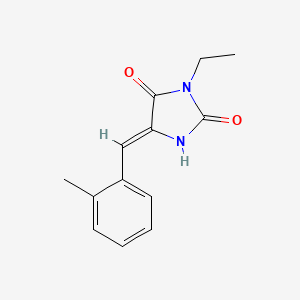
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
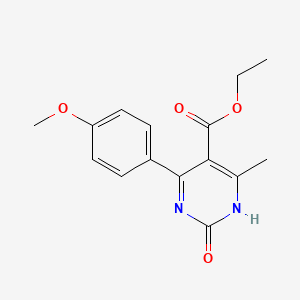
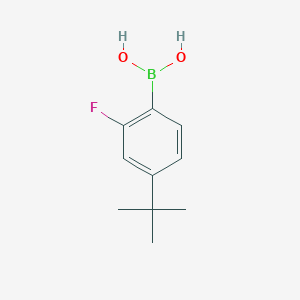


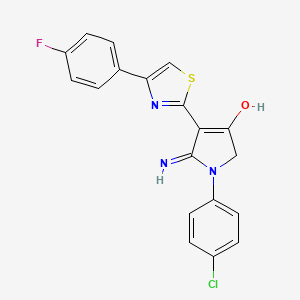
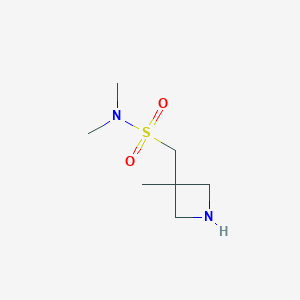
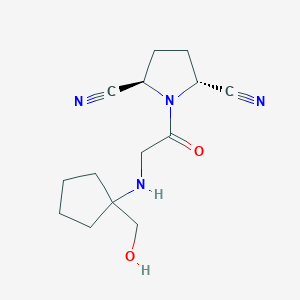
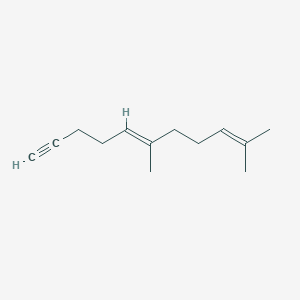
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
